molecular formula C9H13N3O6 B1677216 Mizoribine CAS No. 50924-49-7

Mizoribine

Cat. No.: B1677216
CAS No.: 50924-49-7
M. Wt: 259.22 g/mol
InChI Key: HZQDCMWJEBCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HE 69, also known as Mizoribine, is a nucleoside analog with immunosuppressive properties. It is primarily used in the treatment of autoimmune diseases and in organ transplantation to prevent rejection. This compound inhibits the synthesis of guanosine monophosphate, which is crucial for DNA and RNA synthesis, thereby suppressing the proliferation of immune cells .

Scientific Research Applications

Mizoribine has a wide range of scientific research applications:

    Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.

    Biology: Investigated for its effects on immune cell proliferation and function.

    Medicine: Used in clinical research for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

    Industry: Employed in the development of new immunosuppressive drugs and therapies

Mechanism of Action

Target of Action

Mizoribine primarily targets two enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase . These enzymes play a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

This compound exerts its activity through selective inhibition of inosine monophosphate synthetase and guanosine monophosphate synthetase . This results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . It arrests DNA synthesis in the S phase of cellular division .

Biochemical Pathways

This compound affects the purine biosynthesis pathway by inhibiting the rate-limiting step of de novo guanine nucleotide biosynthesis . This inhibition blocks the proliferation of T and B lymphocytes that use the de novo pathway of guanine nucleotide synthesis almost exclusively .

Pharmacokinetics

It is known that this compound is administered orally

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis in the S phase of cellular division . This results in the suppression of T and B lymphocyte proliferation . This compound also impairs mRNA capping in living cells, which could account for the global mechanism of action of this therapeutic agent .

Action Environment

The efficacy and safety of this compound have been studied in various disease contexts, including IgG4-related disease . The drug has shown to decrease disease exacerbation among patients with multiple organ involvement and has demonstrated a steroid-sparing effect . .

Safety and Hazards

Mizoribine may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child. It may also cause genetic defects .

Future Directions

Some studies suggest that mizoribine could inhibit the replication of BK polyomavirus (BKPyV). Therefore, conversion from mycophenolate mofetil (MMF) to this compound in the early stages of BKPyV infection could improve kidney allograft prognosis .

Biochemical Analysis

Biochemical Properties

Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase . These enzymes are crucial for the synthesis of guanine nucleotides. By inhibiting these enzymes, this compound results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . This leads to the arrest of DNA synthesis in the S phase of cellular division .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to suppress the expression of the inflammatory cytokine IL-6 in the presence of high concentrations of this compound . This suggests that this compound can modulate cellular function by influencing cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes involved in nucleotide synthesis. Specifically, this compound selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, leading to the complete inhibition of guanine nucleotide synthesis . This results in the arrest of DNA synthesis in the S phase of cellular division .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been reported that the effects of this compound on the suppression of IL-6 expression were observed at high concentrations of this compound

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, in a mouse model of dry eye, both this compound and cyclosporine A were found to increase tear production, maintain goblet cell density, and improve corneal barrier function

Metabolic Pathways

This compound is involved in the purine synthesis pathway. It selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, enzymes that are crucial for the synthesis of guanine nucleotides . This results in the complete inhibition of guanine nucleotide synthesis .

Transport and Distribution

It is known that this compound is administered orally and excreted into urine without being metabolized . Many research groups have reported a linear relationship between the dose and peak serum concentration, between the dose and AUC, and between AUC and cumulative urinary excretion of this compound .

Subcellular Localization

It is known that this compound targets enzymes involved in the synthesis of guanine nucleotides, suggesting that it may localize to the cytoplasm where these enzymes are typically found

Preparation Methods

Synthetic Routes and Reaction Conditions

Mizoribine is synthesized through a multi-step process starting from inosine. The key steps involve the protection of the hydroxyl groups, selective bromination, and subsequent substitution with an imidazole ring. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Mizoribine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Comparison with Similar Compounds

Similar Compounds

Comparison

Mizoribine is unique in its selective inhibition of inosine-5’-monophosphate dehydrogenase, whereas azathioprine and mycophenolate mofetil have broader mechanisms of action affecting multiple pathways. Methotrexate, on the other hand, inhibits dihydrofolate reductase, a different target altogether. This compound’s specificity for guanosine monophosphate synthesis makes it a valuable tool in immunosuppressive therapy with potentially fewer side effects compared to other immunosuppressants .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDCMWJEBCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860619
Record name 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50924-49-7
Record name mizoribine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mizoribine
Reactant of Route 2
Mizoribine
Reactant of Route 3
Mizoribine
Reactant of Route 4
Mizoribine
Reactant of Route 5
Mizoribine
Reactant of Route 6
Mizoribine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.